molecular formula C16H13Cl2N3O B5528433 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide

Cat. No. B5528433
M. Wt: 334.2 g/mol
InChI Key: HFOGJQIGORZVGU-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and pharmacology. The benzimidazole core is a significant pharmacophore in drug design, known for its versatility in chemical reactions and a wide range of biological activities.

Synthesis Analysis

The synthesis of related benzimidazole compounds often involves the reaction of 2-chloromethylbenzimidazole with different reagents. For example, a study demonstrated the preparation of a benzimidazole derivative through the reaction of N-(1H-benzimidazol-2-yl)-proponimidic acid ethyl ester with N,N,N',N'-tetramethylchlorophosphoramide, indicating a method that could be adapted for the synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide (Raouafi et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives, such as the study on the crystal structure of a related compound, reveals that these molecules can crystallize in various systems, displaying significant intermolecular hydrogen bonding which impacts their chemical behavior and stability (Raouafi et al., 2007).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, offering a rich chemistry for functionalization and derivatization. The reactivity of these compounds can be tailored by substituting different functional groups, impacting their chemical properties significantly. For instance, the introduction of phosphoramidoyl groups to benzimidazole derivatives illustrates the versatility of these compounds in chemical synthesis (Raouafi et al., 2004).

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O/c17-11-6-5-10(9-12(11)18)16(22)19-8-7-15-20-13-3-1-2-4-14(13)21-15/h1-6,9H,7-8H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOGJQIGORZVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide

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